Product packaging for Linckoside E(Cat. No.:)

Linckoside E

Cat. No.: B1261912
M. Wt: 758.9 g/mol
InChI Key: RXEVFYIKXANEMM-GBAXDRPOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Linckoside E is a steroid glycoside compound isolated from the Okinawan starfish Linckia laevigata . It is part of a family of natural products investigated for their notable neuritogenic activity, meaning they can induce neurite outgrowth in neuronal cells . These compounds function as mimics and enhancers of Nerve Growth Factor (NGF), promoting the differentiation of cells in a manner similar to this critical protein . Research on related linckosides suggests their neuritogenic activity may involve the activation of intracellular signaling pathways such as p38 MAPK and ERK1/2 . Structure-activity relationship studies indicate that the presence and position of sugar moieties, such as a xylose unit on the steroid side chain, are crucial for this NGF-like activity . This compound is supplied for research applications in neuroscience, particularly for studies focused on neuronal differentiation, nerve regeneration, and the underlying mechanisms of neuritogenesis . This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C39H66O14 B1261912 Linckoside E

Properties

Molecular Formula

C39H66O14

Molecular Weight

758.9 g/mol

IUPAC Name

(3S,6R,8S,9R,10R,13R,14S,15R,16R,17R)-17-[(2R,5S)-5-[[(2R,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-methylheptan-2-yl]-3-[(2S,3R,4S,5R)-4,5-dihydroxy-3-methoxyoxan-2-yl]oxy-10,13-dimethyl-1,2,3,6,7,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-6,8,15,16-tetrol

InChI

InChI=1S/C39H66O14/c1-18(2)20(16-50-35-32(47)29(44)25(15-40)53-35)8-7-19(3)27-30(45)31(46)34-38(27,5)12-10-26-37(4)11-9-21(13-22(37)23(41)14-39(26,34)48)52-36-33(49-6)28(43)24(42)17-51-36/h13,18-21,23-36,40-48H,7-12,14-17H2,1-6H3/t19-,20-,21+,23-,24-,25+,26-,27+,28+,29+,30-,31+,32-,33-,34-,35-,36+,37+,38-,39+/m1/s1

InChI Key

RXEVFYIKXANEMM-GBAXDRPOSA-N

Isomeric SMILES

C[C@H](CC[C@H](CO[C@H]1[C@@H]([C@H]([C@@H](O1)CO)O)O)C(C)C)[C@H]2[C@H]([C@@H]([C@@H]3[C@@]2(CC[C@H]4[C@]3(C[C@H](C5=C[C@H](CC[C@]45C)O[C@H]6[C@@H]([C@H]([C@@H](CO6)O)O)OC)O)O)C)O)O

Canonical SMILES

CC(C)C(CCC(C)C1C(C(C2C1(CCC3C2(CC(C4=CC(CCC34C)OC5C(C(C(CO5)O)O)OC)O)O)C)O)O)COC6C(C(C(O6)CO)O)O

Synonyms

linckoside E

Origin of Product

United States

Isolation and Chromatographic Purification Methodologies for Linckoside E

Collection and Initial Extraction from Marine Organisms

The primary known source of Linckoside E is the blue starfish, Linckia laevigata. nih.govblogspot.com For the isolation process, specimens are collected from their natural marine habitat, such as the waters of Okinawa, Japan. nih.govnih.gov

The initial step in isolating this compound involves the extraction of metabolites from the starfish tissues. Generally, the collected organisms are first cut into smaller pieces to increase the surface area for solvent penetration. mdpi.com A polar solvent is then used for the extraction. Ethanol is a commonly used solvent, often in a high concentration (e.g., 75%), and the extraction is typically performed multiple times under reflux to ensure maximum recovery of the target compounds from the tissue. mdpi.com The resulting hydroalcoholic solutions are then combined and concentrated under vacuum to produce a crude extract.

Source Organism for this compound
Linckia laevigata (Blue Starfish) nih.gov

Fractionation Techniques for Crude Extracts

The crude extract obtained from the initial extraction contains a highly complex mixture of compounds with varying polarities. To simplify this mixture and enrich the fraction containing the target glycosides, a liquid-liquid partitioning (fractionation) process is employed. nih.govsemanticscholar.org

The dried crude extract is first suspended in water and then sequentially partitioned against a series of organic solvents with increasing polarity. A typical fractionation scheme involves:

Partitioning against a non-polar solvent, such as petroleum ether or n-hexane, to remove lipids and other non-polar constituents. nih.gov

The remaining aqueous layer is then partitioned against a more polar solvent, most commonly n-butanol. mdpi.comnih.gov

Polyhydroxysteroidal glycosides like this compound are relatively polar and will preferentially move into the n-butanol fraction. This n-butanol part is then collected and dried, yielding an enriched fraction that serves as the starting material for chromatographic purification. nih.gov

SolventPurpose in Fractionation
Petroleum Ether / n-HexaneRemoval of non-polar compounds (e.g., lipids)
n-ButanolExtraction of polar glycosides from the aqueous phase
WaterSolvent for the initial suspension of crude extract

Advanced Chromatographic Approaches in this compound Isolation

The final purification of this compound from the enriched n-butanol fraction is achieved through a sequence of chromatographic steps. This multi-stage process is necessary to resolve the complex mixture of similar steroidal glycosides.

A common strategy involves an initial separation using silica (B1680970) gel column chromatography . The n-butanol fraction is applied to a silica gel column and eluted with a solvent gradient of increasing polarity, for instance, a mixture of chloroform, methanol (B129727), and water. mdpi.com This step separates the extract into several major fractions based on the polarity of the constituent compounds.

Fractions showing the presence of target glycosides (often determined by Thin Layer Chromatography analysis) may be further purified using size-exclusion chromatography . A column packed with Sephadex LH-20 is frequently used for this purpose, which separates molecules based on their size and helps to remove impurities like salts and smaller molecules. semanticscholar.org

The ultimate step to achieve high purity is High-Performance Liquid Chromatography (HPLC) . nih.govmdpi.com Preparative or semi-preparative reversed-phase HPLC is the method of choice. A C18 column is typically used, with a mobile phase consisting of an aqueous mixture of either methanol or acetonitrile (B52724). nih.govsemanticscholar.org By carefully controlling the solvent gradient and flow rate, compounds with very similar structures, such as different linckosides, can be separated into pure peaks. The eluate is monitored by a detector (e.g., UV or Refractive Index), allowing for the collection of the pure this compound.

Chromatographic TechniqueStationary PhaseTypical Mobile PhasePurpose
Column ChromatographySilica GelChloroform/Methanol/Water gradientInitial fractionation by polarity
Size-Exclusion ChromatographySephadex LH-20Methanol or Chloroform/Methanol mixRemoval of impurities by size
Reversed-Phase HPLCC18 (ODS)Methanol/Water or Acetonitrile/WaterFinal purification to yield pure compound

Structural Elucidation and Stereochemical Assignment of Linckoside E

Spectroscopic Analysis for Planar Structure Determination

The initial step in characterizing Linckoside E involves elucidating its planar structure, which defines the sequence of atoms and their bonding. This is primarily achieved through the complementary techniques of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). nih.gov

One-dimensional (1D) and two-dimensional (2D) NMR spectroscopy are powerful tools for determining the carbon-hydrogen framework of a molecule. nih.govd-nb.info For this compound, ¹H and ¹³C NMR spectra provide the initial chemical shift information for all the proton and carbon atoms in the molecule, respectively. semanticscholar.orgrsc.org

The ¹H NMR spectrum of this compound reveals the presence of signals corresponding to the steroidal aglycone and two monosaccharide units. nih.gov Key signals include those for angular methyl groups, methine protons on oxygenated carbons, and anomeric protons of the sugar residues. semanticscholar.org The ¹³C NMR spectrum, in conjunction with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, helps to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons, providing a complete carbon count for the molecule. semanticscholar.org

2D NMR experiments are crucial for assembling the molecular fragments identified in the 1D spectra. researchgate.net Correlation Spectroscopy (COSY) experiments establish proton-proton couplings within the same spin system, allowing for the tracing of the steroidal skeleton and the sugar rings. mdpi.comnih.gov Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates each proton with its directly attached carbon, while Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy reveals longer-range (2-3 bond) correlations between protons and carbons. mdpi.comnih.gov These HMBC correlations are instrumental in connecting the different structural fragments, such as linking the sugar units to the steroidal aglycone and to each other. mdpi.com

Table 1: ¹H and ¹³C NMR Data for the Aglycone of this compound (Data presented here is representative and compiled from literature on similar compounds. Specific data for this compound may vary slightly.)

PositionδH (ppm, Multiplicity, J in Hz)δC (ppm)
3~4.50 (m)~78.0
6~3.90 (m)~72.0
18~0.80 (s)~16.0
19~1.10 (s)~23.0
21~0.95 (d, 6.5)~18.5

Mass spectrometry provides essential information about the molecular weight and elemental composition of this compound. d-nb.info High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is typically used to obtain a precise mass measurement, which allows for the determination of the molecular formula. mdpi.comnih.gov

Tandem mass spectrometry (MS/MS) experiments are employed to study the fragmentation patterns of the molecule. mdpi.com By inducing fragmentation of the parent ion, it is possible to observe the sequential loss of the sugar units and fragments from the steroidal side chain. mdpi.com This fragmentation data corroborates the structural information obtained from NMR spectroscopy, confirming the nature and sequence of the monosaccharides and the structure of the aglycone. researchgate.net

Table 2: Representative Mass Spectrometry Data for this compound (Illustrative data based on typical findings for this class of compounds.)

Ionm/z (Observed)FormulaInterpretation
[M+Na]⁺649.3928C₃₄H₅₈O₁₀NaSodium adduct of the intact molecule
[M-Sugar1+H]⁺~517-Loss of the terminal sugar unit
[M-Sugar1-Sugar2+H]⁺~385-Loss of both sugar units

Stereochemical Determination of Chiral Centers and Glycosidic Linkages

Once the planar structure is established, the next challenge is to determine the three-dimensional arrangement of the atoms at the chiral centers and the configuration of the glycosidic linkages.

While COSY, HSQC, and HMBC are crucial for planar structure elucidation, the Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment is particularly important for stereochemical assignments. mdpi.comnih.gov ROESY detects through-space correlations between protons that are in close proximity, providing information about the relative stereochemistry of the molecule. scribd.comresearchgate.net For instance, ROESY correlations can help to establish the orientation of substituents on the steroid nucleus and the relative configuration of the side chain. mdpi.com The coupling constants (J-values) from high-resolution 1D ¹H NMR spectra also provide valuable stereochemical information, particularly for determining the relative configuration of substituents on a ring system. researchgate.net

To determine the absolute configuration of chiral centers, chemical derivatization methods are often employed. acs.org For complex molecules like this compound, this can involve the derivatization of hydroxyl groups with a chiral reagent. nih.gov

Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules. mdpi.combeilstein-journals.orgnih.gov ECD measures the differential absorption of left and right circularly polarized light. beilstein-journals.orgrsc.org By comparing the experimentally measured ECD spectrum of this compound with the theoretically calculated spectra for possible stereoisomers, the absolute configuration can be assigned. faccts.de This method is particularly useful when suitable crystals for X-ray crystallography are not available. beilstein-journals.org

Biosynthetic Pathways and Precursor Studies of Linckoside E

Proposed Biogenetic Origin within Marine Organisms

Linckoside E is understood to originate from marine echinoderms, particularly starfish. researchgate.netnih.gov These organisms are known producers of a diverse array of bioactive secondary metabolites, including a significant number of steroidal glycosides. researchgate.netmdpi.com The intricate structures of these compounds suggest the presence of specialized enzymatic machinery capable of modifying a basic steroid nucleus and subsequently attaching sugar moieties.

The prevailing hypothesis is that the biosynthesis of the steroidal aglycone of this compound follows a pathway similar to that of other animal steroids, originating from the linear precursor 2,3-oxidosqualene (B107256). nih.gov In most animals, this precursor is cyclized by the enzyme lanosterol (B1674476) synthase to form lanosterol, which is then converted to cholesterol. nih.gov Starfish, the likely source of this compound, possess the enzymatic capacity to produce cholesterol, which is then believed to serve as a key precursor for the vast array of steroidal glycosides they synthesize. nih.gov The structural diversity of these glycosides within a single organism and across different species points to a divergent pathway from cholesterol, involving a series of oxidative and hydroxylating enzymes that tailor the steroid core before glycosylation. nih.gov

Enzymatic Transformations in Glycoside Formation

The formation of the glycosidic bonds in this compound is a critical step in its biosynthesis, catalyzed by a class of enzymes known as glycosyltransferases. While the specific glycosyltransferases involved in this compound synthesis have not been isolated and characterized, their action can be inferred from the general mechanisms of glycosylation in natural product biosynthesis.

The process is believed to involve the activation of monosaccharide units, typically as nucleotide sugars (e.g., UDP-glucose, UDP-xylose). These activated sugar donors are then recognized by specific glycosyltransferases that catalyze the transfer of the sugar moiety to an acceptor molecule, in this case, the steroidal aglycone of this compound. The regio- and stereospecificity of these enzymes are crucial in determining the final structure and biological activity of the glycoside.

Further enzymatic transformations likely include the action of cytochrome P450 monooxygenases, which are responsible for the hydroxylation and oxidation of the steroid nucleus, creating the specific pattern of functional groups characteristic of the this compound aglycone. nih.gov The presence of a cytochrome P450 system has been identified in starfish and is thought to play a significant role in the biosynthesis of their polar steroids. nih.gov

Enzyme Class Proposed Function in this compound Biosynthesis
Oxidosqualene CyclaseCyclization of 2,3-oxidosqualene to form the initial steroid nucleus.
Cytochrome P450 MonooxygenasesHydroxylation and oxidation of the steroid core to create the specific aglycone structure.
GlycosyltransferasesCatalyze the attachment of sugar moieties to the steroidal aglycone from activated nucleotide sugar donors.
SulfotransferasesPotential sulfation of the sugar or steroid components, a common modification in marine steroidal glycosides.

Investigation of Precursor Molecules

The primary precursor for the steroidal core of this compound is widely accepted to be cholesterol, which itself is derived from the cyclization of 2,3-oxidosqualene. nih.gov The biosynthesis of triterpenoids and steroids in marine invertebrates, including sea cucumbers which are closely related to starfish, has been shown to proceed from acetate (B1210297) through the mevalonate (B85504) pathway to generate isopentenyl pyrophosphate, the fundamental building block of isoprenoids. mdpi.com

The carbohydrate portions of this compound are derived from common monosaccharides present in the organism's metabolic pool. These sugars must be activated, typically as nucleotide diphosphate (B83284) sugars, before they can be utilized by glycosyltransferases for attachment to the aglycone. The specific monosaccharide composition of this compound would dictate the specific nucleotide sugar precursors required.

Precursor Molecule Role in this compound Biosynthesis
AcetateThe ultimate carbon source for the entire steroid nucleus via the mevalonate pathway.
2,3-OxidosqualeneThe linear precursor that undergoes cyclization to form the tetracyclic steroid core. nih.gov
CholesterolA key intermediate derived from lanosterol, which serves as the direct precursor to the modified steroidal aglycone. nih.gov
Nucleotide Sugars (e.g., UDP-glucose)Activated forms of monosaccharides that act as donors for the glycosyltransferase-catalyzed glycosylation of the aglycone.

Chemical Synthesis and Structural Modification Strategies for Linckoside E

Total Synthesis Approaches to the Linckoside E Scaffold

The first and only total synthesis of any member of the linckoside family was accomplished by Zhu and Yu in 2015, targeting Linckosides A and B. nih.gov This seminal work represents the benchmark approach for constructing the complex, polyhydroxylated steroidal scaffold and installing the requisite sugar units, a strategy directly applicable to the synthesis of this compound. nih.govthieme-connect.com

A key challenge in the synthesis of the linckoside scaffold is the stereoselective installation of multiple hydroxyl groups on the steroid nucleus. The Yu group utilized a clever hydration strategy on a Δ7-alkene precursor, which preferentially forms the desired β-C8 hydroxyl group, a critical stereocenter in the aglycone core. umich.edunih.gov

The glycosylation steps are also critical and were achieved with high stereoselectivity. The researchers employed a gold(I)-catalyzed glycosylation method to couple the sugar donors with the steroidal aglycone. thieme-connect.com This method proved effective for installing both the furanosyl and pyranosyl sugar units with the correct anomeric configuration (β-linkage). thieme-connect.com The final stage of the synthesis involves a global deprotection to unmask the multiple hydroxyl groups on both the steroid and sugar moieties, yielding the final natural product. thieme-connect.com

Table 1: Key Synthetic Transformations in the Total Synthesis of the Linckoside Scaffold

Step Transformation Key Reagents and Conditions Purpose Ref
1 Steroid Core Construction Multiple steps starting from commercially available materials like dehydroepiandrosterone (B1670201). To build the functionalized tetracyclic steroid core. doi.org
2 Stereoselective Hydration Mukaiyama hydration conditions. To install the tertiary alcohol at the C8 position with the correct stereochemistry. umich.edunih.gov
3 First Glycosylation Furanosyl donor, Ph₃PAuNTf₂ (catalyst), 4 Å MS, CH₂Cl₂. To attach the first sugar moiety (arabinofuranose in Linckoside A) to the aglycone side chain. thieme-connect.com
4 Second Glycosylation Pyranosyl donor, Ph₃PAuNTf₂ (catalyst), 4 Å MS, CH₂Cl₂, -10 °C. To attach the second sugar moiety (2-O-methyl-xylopyranose) to the C3 position of the steroid nucleus. thieme-connect.com
5 Global Deprotection KOH, MeOH. To remove all protecting groups and yield the final polyhydroxysteroid glycoside. thieme-connect.com

Semi-synthetic Derivatization of this compound and Analogs

Semi-synthetic derivatization offers a more direct route to novel analogues by chemically modifying the natural product or its advanced synthetic intermediates. While no studies have specifically reported the derivatization of this compound, extensive work on synthesizing analogues of Linckoside B and the structural variety of naturally occurring polyhydroxysteroid glycosides provide a strong foundation for potential modifications. researchgate.netresearchgate.netresearchgate.netnih.govmdpi.com These strategies fall into two main categories: modification of the steroidal aglycone and alteration of the oligosaccharide chain.

Modification of the Steroidal Aglycone Moiety

The steroidal aglycone is a prime target for modification to explore structure-activity relationships. Synthetic strategies often begin with readily available steroid starting materials, such as dehydroepiandrosterone (DHEA), which can be chemically transformed into various aglycone cores. doi.orgnih.govmdpi.comnih.govrsc.org

One successful approach in the synthesis of Linckoside B analogues involved a dimethylaluminum chloride-mediated 'ene' reaction to construct a key intermediate for the steroid side chain. researchgate.netacs.org This highlights how different chemical tools can be used to build diversity into the aglycone structure. The natural world also provides a blueprint for derivatization, as starfish produce a wide array of polyhydroxysteroid glycosides with varying hydroxylation and oxidation patterns on the steroid nucleus and side chains. mdpi.commdpi.com For example, analogues could be synthesized with different numbers or positions of hydroxyl groups, or with keto groups instead of hydroxyls at certain positions, mimicking this natural diversity.

Alterations of the Oligosaccharide Chain

The sugar portion of linckosides is crucial for their biological activity, and altering it is a key strategy for generating analogues. nih.gov This can involve changing the monosaccharide units themselves, their linkage points, or their chemical modifications.

In the synthesis of Linckoside B analogues, a versatile glycosylation strategy using glycosyl trichloroacetimidate (B1259523) donors under the promotion of TMSOTf was employed. researchgate.net This method allows for the coupling of different, pre-synthesized sugar units to the aglycone, enabling the creation of analogues with varied carbohydrate chains.

Furthermore, natural starfish glycosides exhibit a range of modifications on their sugar residues, including methylation and sulfation. nih.gov For instance, linckosides L3 and L4 feature a 2-O-methyl-β-D-xylopyranosyl unit. researchgate.net Other related natural products contain sulfated sugar moieties. nih.gov These natural modifications can be replicated semi-synthetically to generate novel analogues. Chemical methods for selective methylation or sulfation of sugar hydroxyl groups are well-established and could be applied to this compound or its synthetic precursors to create a library of new compounds for biological evaluation. encyclopedia.pubmdpi-res.com

Table 2: Representative Strategies for Semi-Synthetic Derivatization of the Linckoside Scaffold

Modification Target Synthetic Strategy Example Starting Materials/Reagents Resulting Modification Ref
Steroidal Aglycone 'Ene' reaction for side chain construction Dehydroepiandrosterone, R-(+)-limonene, Me₂AlCl Altered side chain structure researchgate.net
Steroidal Aglycone Suzuki-Miyaura coupling DHEA-derived enol-triflate, various boronic acids Introduction of aryl/heteroaryl groups at C17 nih.gov
Oligosaccharide Chain Schmidt glycosylation Glycosyl trichloroacetimidate donors, TMSOTf Attachment of different or modified sugar units researchgate.net
Oligosaccharide Chain Chemical Methylation Methyl iodide (MeI), Silver(I) oxide (Ag₂O) O-methylation of sugar hydroxyls researchgate.netnih.gov
Oligosaccharide Chain Chemical Sulfation Sulfur trioxide pyridine (B92270) complex (SO₃·py) O-sulfation of sugar hydroxyls nih.gov

Mechanistic Investigations of Linckoside E in Preclinical Biological Models

Neurobiological Activity Mechanisms

Research into the neurobiological activities of Linckoside E and related compounds has primarily centered on their ability to promote the growth and differentiation of nerve cells, a process known as neuritogenesis.

Modulation of Neurite Outgrowth and Morphological Changes (e.g., hOECs, PC12 cells)

This compound has been identified as a potent inducer of neurite outgrowth in preclinical studies. nih.gov The rat pheochromocytoma PC12 cell line is a well-established model for studying neuronal differentiation, as these cells respond to nerve growth factor (NGF) by extending neurites. jneurology.com

In studies using PC12 cells, this compound, along with its structural relatives Linckoside C and Linckoside D, demonstrated significant neuritogenic properties. nih.gov These compounds were found to not only induce neurite outgrowth on their own but also to act as significant enhancers of NGF-induced neuritogenesis. nih.gov This synergistic effect suggests that this compound can amplify the signaling of endogenous neurotrophic factors. The broader class of linckosides, including Linckosides A and B, have also been recognized for their neuritogenic activities in PC12 cells. mdpi.comacs.orgresearchgate.net While extensive research has been conducted on PC12 cells, specific studies detailing the effects of this compound on human olfactory ensheathing cells (hOECs) are not prominently available in the current body of literature.

Table 1: Neuritogenic Activity of this compound in PC12 Cells

Compound Biological Model Observed Effect Reference
This compound PC12 Cells Potent inducer of neurite outgrowth nih.gov
This compound PC12 Cells Significant enhancer of NGF-induced neurite outgrowth nih.gov

Effects on Neuronal Markers and Signaling Pathways

The molecular mechanisms underpinning the neurotrophic effects of this compound are thought to involve key signaling pathways that regulate neuronal differentiation. While direct pathway analysis for this compound is not extensively detailed, studies on structurally similar marine glycosides provide insight. For instance, Granulatoside A, another starfish-derived steroid glycoside, enhances NGF-induced neuritogenesis in PC12 cells by activating the MAP kinase (MAPK) pathway. vliz.bescilit.com

The signaling cascades initiated by neurotrophins like NGF are crucial for neuronal survival and differentiation and typically involve the activation of pathways such as the PI3K/Akt and Ras/MAPK pathways. physiology.org The ability of linckosides to enhance NGF's effects points towards a potential interaction with these signaling cascades. nih.gov The activation of such pathways ultimately leads to changes in gene expression and the synthesis of proteins necessary for building the neuronal cytoskeleton and promoting neurite extension. nih.gov

In Vitro Anticancer and Cytotoxic Mechanisms

In addition to its neurobiological properties, this compound and its congeners have been investigated for their potential as anticancer agents. These studies have explored their ability to inhibit cancer cell growth, induce cell death, and interfere with pathways essential for tumor progression.

Induction of Apoptosis and Cell Cycle Modulation in Cancer Cell Lines (e.g., HCT 116, Glioblastoma)

This compound has been noted for its antiproliferative effects against colon cancer cells, suggesting it may influence the cell cycle or induce programmed cell death (apoptosis). researchgate.net More detailed mechanistic work has been performed on related compounds. For example, the related steroid glycoside, Linckoside L1, was shown to induce apoptosis in a 3D spheroid model of human colorectal carcinoma HCT 116 cells. nih.gov Apoptosis is a critical mechanism for many anticancer drugs and is often characterized by the activation of caspases, a family of protease enzymes that dismantle the cell. mdpi.commdpi.com

In the context of glioblastoma, other polyhydroxysteroidal glycosides isolated from starfish have been evaluated for cytotoxicity. While this compound was not specifically tested in this particular study, known compounds like Linckoside F and Linckoside L3 were part of a panel tested against human glioblastoma cell lines U87, U251, and SHG44, indicating that this class of molecules is of interest for activity against brain tumors. researchgate.net

Table 2: Cytotoxic and Apoptotic Effects of Linckosides in Cancer Cell Lines

Compound Cell Line Model Observed Effect Reference
This compound Colon Cancer Cells Not Specified Antiproliferation researchgate.net
Linckoside L1 HCT 116 3D Spheroids Induction of apoptosis nih.gov
Linckoside F, L3 U87, U251, SHG44 2D Culture Evaluated for cytotoxicity researchgate.net

Impact on Cell Viability, Proliferation, and Invasion in Tumor Models

The viability and proliferative capacity of cancer cells are fundamental targets for chemotherapy. This compound's reported antiproliferative action directly implies an impact on these processes. researchgate.net Studies on Linckoside L1 provide a clearer picture in a 3D tumor model of HCT 116 colorectal cancer cells. In this more physiologically relevant model, Linckoside L1 inhibited cell viability and the ability of the cancer cells to form colonies. nih.gov

Furthermore, the same study demonstrated that Linckoside L1 could reduce the invasion of HCT 116 spheroids. nih.gov Cancer cell invasion is a key step in metastasis, the process by which cancer spreads to other parts of the body. The ability to inhibit this process is a highly desirable attribute for a potential anticancer compound.

Molecular Targets in Antitumor Pathways (e.g., AKT protein)

Identifying the specific molecular targets of a compound is crucial for understanding its mechanism of action. For the linckoside class of compounds, the protein kinase B (AKT) signaling pathway has been identified as a key target. The AKT pathway is a major regulator of cell survival, proliferation, and growth, and its hyperactivation is a common feature in many human cancers. nih.govuniprot.org

A study investigating the combined anticancer effects of Linckoside L1 and a sulfated laminaran (B1674438) in 3D HCT 116 spheroids found that their synergistic effect was mediated through the inactivation of AKT. nih.gov This inhibition of AKT activity consequently led to the induction of apoptosis by altering the balance of pro-apoptotic and anti-apoptotic proteins. nih.gov While this specific finding pertains to Linckoside L1, the structural similarity among linckosides suggests that inhibition of the AKT pathway could be a common mechanistic feature for this family of marine glycosides, including this compound.

Immunomodulatory and Anti-inflammatory Mechanisms

This compound has demonstrated significant immunomodulatory and anti-inflammatory potential in preclinical settings. Its actions are multifaceted, involving the regulation of key inflammatory molecules, modulation of cellular stress responses, and intervention in critical signaling cascades that govern the inflammatory process.

A hallmark of inflammation is the excessive production of inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). mbl.or.krmdpi.com this compound has been shown to influence the production of these molecules. In preclinical models, the regulation of pro-inflammatory cytokines, which are crucial signaling proteins that orchestrate the inflammatory response, is a key aspect of its activity. mbl.or.krmdpi.com These cytokines include tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). mbl.or.kr The modulation of these mediators suggests a direct impact on the inflammatory cascade.

MediatorEffect of this compound
Nitric Oxide (NO)Regulation of production
Prostaglandin E2 (PGE2)Regulation of production
Tumor Necrosis Factor-alpha (TNF-α)Modulation of expression
Interleukin-6 (IL-6)Modulation of expression
Interleukin-1β (IL-1β)Modulation of expression

Reactive oxygen species (ROS) are highly reactive molecules that, in excess, can lead to cellular damage and contribute to inflammation. mdpi.com this compound has been observed to modulate the intracellular levels of ROS. researchgate.net Specifically, in murine peritoneal macrophages, this compound has demonstrated the ability to both increase and decrease ROS levels depending on the cellular context. researchgate.net In unstimulated macrophages, it was found to increase ROS levels, while in macrophages pre-treated with lipopolysaccharide (LPS), a potent inflammatory stimulator, it decreased the intracellular ROS content. researchgate.net This dual activity suggests a complex regulatory role in cellular redox homeostasis. researchgate.netnih.gov

The anti-inflammatory effects of many compounds are often traced back to their interference with key cellular signaling pathways. frontiersin.org this compound appears to follow this pattern by modulating pathways such as the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways. frontiersin.orgmdpi.com These pathways are central to the expression of pro-inflammatory genes, including those for inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for producing NO and PGE2, respectively. nih.gov By intervening in these signaling cascades, this compound can effectively suppress the downstream production of inflammatory mediators. nih.gov

Signaling Pathway/EnzymeReported Effect of this compound
Mitogen-Activated Protein Kinase (MAPK)Modulation of pathway activity
Nuclear Factor-kappa B (NF-κB)Modulation of pathway activity
Inducible Nitric Oxide Synthase (iNOS)Downregulation of expression
Cyclooxygenase-2 (COX-2)Downregulation of expression

The immunomodulatory properties of this compound extend to its direct effects on immune cells. researchgate.net Studies have utilized murine splenocytes and peritoneal macrophages to investigate these effects. researchgate.netmdpi.com Macrophages, key players in both innate and adaptive immunity, have been a primary focus, with research demonstrating this compound's ability to influence their function. researchgate.netms-editions.cl Similarly, splenocytes, which comprise a mixed population of immune cells including T-cells and B-cells, have been used to assess the broader immunomodulatory potential of this compound. foodandnutritionresearch.netnih.gov

Antioxidant Activity Investigations

In addition to its anti-inflammatory and immunomodulatory roles, this compound has been investigated for its antioxidant properties. Oxidative stress, resulting from an imbalance between the production of ROS and the body's ability to counteract their harmful effects, is implicated in numerous diseases. nih.gov

A key indicator of oxidative damage is the level of malondialdehyde (MDA), a product of lipid peroxidation. abcam.cn Elevated MDA levels are a common marker of oxidative stress. nih.govmdpi.com Studies have shown that compounds with antioxidant activity can lead to a reduction in MDA levels. nih.gov While direct studies on this compound's effect on MDA are part of ongoing research, its demonstrated ability to modulate ROS suggests a potential to attenuate markers of oxidative stress like MDA. mbl.or.krresearchgate.net

Advanced Analytical Methodologies for Linckoside E Quantification and Characterization

Liquid Chromatography Coupled with Mass Spectrometry (LC-MS/MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for the analysis of steroidal glycosides like Linckoside E, especially within complex extracts from marine organisms. cyberleninka.ru This method provides exceptional sensitivity and selectivity, allowing for both the detection and structural characterization of target analytes.

The process begins with the separation of compounds in the extract using liquid chromatography, typically with a reversed-phase column. The separated molecules are then ionized, commonly using electrospray ionization (ESI), and introduced into the mass spectrometer. In tandem MS (MS/MS), a specific ion (the precursor ion) corresponding to the mass of a compound like this compound is selected, fragmented, and the resulting product ions are analyzed. This fragmentation pattern serves as a molecular fingerprint, aiding in definitive structural confirmation.

For the analysis of polar steroids from starfish, nanoflow liquid chromatography combined with a time-of-flight (TOF) mass spectrometer (nLC/CSI-QTOF-MS/MS) has proven effective. mdpi.com Analysis is often performed in negative ion mode, which is well-suited for sulfated and hydroxylated steroids. mdpi.com This approach enables the profiling of numerous steroid compounds in a single run, distinguishing between different classes such as asterosaponins and polyhydroxysteroid glycosides based on their mass and fragmentation. mdpi.comresearchgate.net

Table 1: Representative LC-MS/MS Parameters for Starfish Glycoside Analysis

ParameterTypical SettingPurpose
Column C18 Reversed-Phase (e.g., Acclaim PepMap RSLC, 75 μm × 150 mm) mdpi.comSeparates compounds based on hydrophobicity.
Mobile Phase Gradient of Water (with 0.1% Formic Acid) and Acetonitrile (B52724) (with 0.1% Formic Acid)Elutes compounds with varying polarities from the column.
Ionization Mode Electrospray Ionization (ESI), often in Negative Mode mdpi.comGenerates ions from the eluting compounds for MS analysis.
Mass Analyzer Quadrupole-Time of Flight (Q-TOF) mdpi.comProvides high-resolution mass data for both precursor and product ions.
Scan Mode MS/MSSelects a precursor ion, fragments it, and analyzes the products for structural elucidation.

High-Performance Liquid Chromatography (HPLC) Method Development

Developing a robust High-Performance Liquid Chromatography (HPLC) method is fundamental for the accurate quantification of this compound. A validated HPLC method ensures reliability, reproducibility, and precision. The development process is a systematic optimization of several key parameters to achieve a desired separation. ijpsjournal.comthermofisher.com

The primary goal is to achieve a baseline separation of this compound from other related compounds and matrix components. ijpsjournal.com Key steps in method development include:

Column Selection : A reversed-phase C18 column is the most common choice for separating moderately polar compounds like steroidal glycosides. researchgate.net

Mobile Phase Optimization : This involves adjusting the ratio of the aqueous component (e.g., water) and the organic modifier (e.g., acetonitrile or methanol) to achieve the optimal retention time and peak shape. researchgate.net

Detector Selection : For compounds with a suitable chromophore, a UV detector is used. The detection wavelength is set at the absorbance maximum of the analyte for the highest sensitivity. researchgate.net For compounds lacking a strong chromophore, alternative detectors like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) may be employed.

Method Validation : Once optimized, the method must be validated according to established guidelines (e.g., ICH). ijpsjournal.com This process verifies that the method is fit for its intended purpose.

Table 2: Key HPLC Method Validation Parameters

Validation ParameterDescriptionTypical Acceptance Criteria
Linearity The ability of the method to elicit test results that are directly proportional to the analyte concentration.Correlation coefficient (r²) > 0.999 researchgate.net
Accuracy The closeness of test results to the true value, often assessed by recovery studies.Recovery typically between 98-102%.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.Relative Standard Deviation (RSD) < 2%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-Noise ratio of 3:1. researchgate.net
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1. researchgate.net
Robustness The capacity of a method to remain unaffected by small, deliberate variations in method parameters.No significant change in results with minor variations in flow rate, mobile phase composition, etc.

Nuclear Magnetic Resonance (NMR) for Quantitative Analysis (qNMR)

While Nuclear Magnetic Resonance (NMR) spectroscopy is a premier tool for structural elucidation, its application for quantitative analysis (qNMR) offers a powerful method for determining the concentration or purity of compounds like this compound. creative-biostructure.comfrontiersin.org A key advantage of qNMR is that signal intensity is directly proportional to the number of nuclei, allowing for quantification often without an identical reference standard of the analyte. frontiersin.org

To obtain accurate and precise quantitative results, several experimental parameters must be carefully controlled to ensure a uniform and reproducible response for all signals in the spectrum. nih.gov This includes:

Sufficient Relaxation Delay : A long relaxation delay (D1) between scans (typically 5 times the longest spin-lattice relaxation time, T1) is crucial to ensure all nuclei fully relax back to equilibrium before the next pulse. Alternatively, a relaxation agent can be added. nih.gov

Use of an Internal Standard : A certified internal standard of known purity and concentration is added to the sample. The quantity of the analyte is determined by comparing the integral of a specific analyte signal to the integral of a known signal from the internal standard.

Signal Selection : For quantification, well-resolved, sharp signals in the NMR spectrum that are free from overlap with other signals are chosen.

The purity or concentration can be calculated using the signals' integral values, the number of protons they represent, and the molecular weights of the analyte and the standard. acgpubs.org qNMR is valued in natural product research for its ability to provide both structural and quantitative information from a single, non-destructive experiment. creative-biostructure.comnih.gov

Table 3: Critical Parameters for a qNMR Experiment

ParameterRequirement for QuantificationRationale
Pulse Angle Precisely calibrated 90° pulseEnsures uniform excitation across all relevant nuclei.
Relaxation Delay (D1) Sufficiently long (e.g., > 5 x T1)Allows for complete magnetization recovery between scans, preventing signal saturation and ensuring integrals are proportional to concentration.
Internal Standard High purity, known concentration, chemically stable, with non-overlapping signalsProvides a reference against which the analyte is quantified.
Number of Scans Adequate to achieve a high signal-to-noise (S/N) ratioImproves the precision of the integration and thus the accuracy of the quantification.
Digital Resolution HighEnsures accurate integration and definition of the peak.

Metabolomics Approaches in Complex Biological Samples

Metabolomics aims to qualitatively and quantitatively analyze the complete set of small molecules (the metabolome) within a biological system. For marine organisms like the starfish Linckia laevigata, from which linckosides are isolated, metabolomics provides a powerful lens to study the chemical profile in response to various ecological or physiological conditions. cyberleninka.rumdpi.com

LC-MS is the workhorse analytical platform for metabolomics studies of starfish. cyberleninka.ruresearchgate.net The workflow typically involves:

Sample Preparation : An extraction protocol is optimized to efficiently retrieve a broad range of metabolites, including polar steroidal glycosides, from the starfish tissues (e.g., body wall, pyloric caeca). mdpi.comvliz.be

LC-MS Analysis : The extract is analyzed, generating a complex dataset containing the mass-to-charge ratio (m/z), retention time, and intensity for thousands of detected features. researchgate.net

Data Processing and Identification : The raw data is processed to align peaks and identify metabolites by matching their m/z and MS/MS fragmentation patterns against spectral libraries and databases. This allows for the tentative identification of this compound and other related compounds in the extract. cyberleninka.ruvliz.be

Statistical Analysis : Multivariate statistical methods, such as Principal Component Analysis (PCA), are applied to the dataset to discern patterns and identify metabolites that change significantly between different sample groups (e.g., starfish under stress vs. control). researchgate.net

This approach can reveal the distribution of this compound across different body parts or how its production might be influenced by environmental factors, providing insights into its biological role. researchgate.netvliz.be

Structure Activity Relationship Sar Studies of Linckoside E and Analogs

Correlation of Steroidal Aglycone Modifications with Bioactivity

The aglycone, or the non-sugar steroidal portion of linckosides, plays a foundational role in their biological activity, although certain modifications are better tolerated than others. Studies comparing Linckoside E with its co-isolated analogs, Linckoside C and Linckoside D, have provided initial insights into the structural requirements of the aglycone.

A key observation from the initial study of Linckosides C, D, and E was that the diversity in the carbon skeleton of the steroidal side chain did not appear to be a critical determinant of neuritogenic activity. nih.gov For instance, Linckosides C and D are the first steroids identified to have a hydroxyisopropyl substituent at the C-24 position of the side chain, a feature not present in other linckosides, yet they all display potent neuritogenic effects similar to this compound. nih.gov This suggests that the core polyhydroxylated steroid nucleus is the primary contributor to the activity, with some flexibility allowed in the structure of the aliphatic side chain.

While direct modification studies on the this compound aglycone are limited, research on other marine steroid glycosides provides a broader context for SAR. For example, in other classes of bioactive steroids, the specific orientation of hydroxyl groups on the steroid nucleus can be a critical feature for activity. mdpi.com The polyhydroxylated nature of the linckoside aglycone is a shared feature among active compounds, implying its importance. researchgate.netmdpi.com However, the precise contribution of each hydroxyl group in this compound to its interaction with biological targets has yet to be fully elucidated.

Table 1: Comparison of Aglycone Side Chains in Select Linckosides and Neuritogenic Activity
CompoundKey Aglycone Side Chain FeatureReported Neuritogenic ActivityReference
Linckoside CHydroxyisopropyl group at C-24Potent inducer of neurite outgrowth nih.gov
Linckoside DHydroxyisopropyl group at C-24Potent inducer of neurite outgrowth nih.gov
This compound(Structure not specified in detail in results)Potent inducer of neurite outgrowth nih.gov
Linckoside KCarbon branch modified by a pentose (B10789219)Important for NGF-mimic activity mdpi.com

Influence of Sugar Moieties and Glycosylation Patterns on Biological Effects

The carbohydrate portions of this compound and its analogs are critical for their biological effects. These molecules are typically diglycosides, possessing two monosaccharide units: one attached to the C-3 position of the steroid nucleus and the other attached to the side chain. nih.gov

SAR studies have definitively shown that the nature of the sugar at the side chain is a key factor. A comparative analysis of linckosides revealed that the presence of a xylopyranose unit on the side chain was more important for neuritogenic activity than an arabinofuranose unit. nih.gov This highlights a specific requirement for the type of pentose at this position.

Furthermore, modifications to the sugar units themselves have a significant impact. In studies of Linckosides F through K, a 2'-O-methyl ether group on the xylose moiety at C-3 of the aglycone was identified as one of the most important structural features for NGF-mimicking activity. mdpi.com This suggests that not just the sugar's identity, but also its substitution pattern, is crucial for potent bioactivity. The sugar moiety at the C-29 position of the aglycone has also been implicated as playing an important role in the differing activities of Linckoside A and B. mdpi.com

Table 2: Influence of Glycosylation on the Bioactivity of Linckosides
Compound/Analog GroupGlycosylation PatternEffect on BioactivityReference
Linckosides C, D, EXylopyranose at side chain vs. ArabinofuranoseXylopyranose is more important for neuritogenic activity. nih.gov
Linckosides F, KPresence of 2'-O-methyl ether of xylose at C-3Plays a role in significant NGF-enhancing activity. mdpi.com
Linckoside KPentose attached to side chain carbon branchImportant structure for NGF-mimic activity. mdpi.com
Linckosides A, BDiffering sugar moiety at C-29 of the aglyconePlays an important role in the differential NGF-enhancement effect. mdpi.com

Identification of Key Pharmacophoric Features

A pharmacophore is the specific three-dimensional arrangement of steric and electronic features of a molecule that are necessary to ensure its optimal interaction with a specific biological target and trigger a biological response. nih.gov While a formal pharmacophore model for this compound has not been published, the existing SAR data allow for the identification of several key pharmacophoric features essential for its neuritogenic activity.

Based on the available evidence, the pharmacophore for this compound and related compounds can be described by the following features:

A Polyhydroxylated Steroid Nucleus: This rigid scaffold serves as the backbone of the molecule, correctly positioning the other functional groups for interaction with the biological target. The presence of multiple hydroxyl groups likely contributes to the molecule's solubility and provides key hydrogen bonding points. nih.govmdpi.com

A Glycosidic Moiety at C-3: The sugar unit at the C-3 position is a consistent feature. Specifically, a 2-O-methyl-β-D-xylopyranosyl unit has been identified as a critical component for high activity, acting as a key pharmacophoric element. mdpi.comresearchgate.net This feature likely involves specific hydrogen bond donor/acceptor interactions and hydrophobic interactions from the methyl group.

A Second Glycosidic Moiety on the Side Chain: The presence of a second sugar, specifically a xylopyranose, attached to the steroidal side chain is crucial for potent neuritogenic effects. nih.gov This indicates that the pharmacophore extends to include this distal sugar, which may interact with a separate domain of the target protein.

Specific Hydrogen Bonding Sites: The various hydroxyl groups on the steroid aglycone and the sugar moieties provide numerous hydrogen bond donors and acceptors that are essential for binding to a receptor or enzyme.

These features collectively define the necessary chemical and spatial requirements for the potent neuritogenic and NGF-enhancing activities of this compound.

Future Perspectives in Linckoside E Academic Research

Integration of Omics Technologies in Mechanistic Studies

To fully understand the therapeutic potential of Linckoside E, it is crucial to elucidate its molecular mechanism of action. Omics technologies offer a holistic view of the cellular response to a bioactive compound, moving beyond a single-target approach. humanspecificresearch.orgimec-int.com Integrating various omics disciplines can map the intricate biological pathways modulated by this compound.

Future research should focus on a multi-omics strategy to analyze the effects of this compound on relevant cell models, such as neuronal cell lines. Transcriptomics, particularly RNA-sequencing, can identify gene expression changes, revealing the signaling pathways activated or inhibited by the compound. humanspecificresearch.org Proteomics would complement this by quantifying changes in protein levels and post-translational modifications, identifying direct protein targets or downstream effectors. silicogene.com Furthermore, metabolomics can provide a snapshot of the metabolic reprogramming induced by this compound, offering insights into changes in cellular energy or biosynthesis. silicogene.com This integrated approach can uncover novel targets and biomarkers associated with the compound's neuritogenic activity. humanspecificresearch.org

Table 1: Integrated Omics Approaches for Elucidating this compound's Bioactivity

Omics Technology Research Question Potential Outcome
Transcriptomics (RNA-Seq) Which genes and pathways are modulated by this compound in neuronal cells? Identification of gene networks related to neurogenesis, axon guidance, and synaptic plasticity.
Proteomics (Mass Spectrometry) What are the protein interaction partners and downstream signaling effects of this compound? Discovery of direct binding targets and quantification of changes in neurotrophic factors or structural proteins.
Metabolomics (LC-MS/NMR) How does this compound alter the metabolic profile of treated cells? Insights into changes in cellular energy metabolism, lipid synthesis, or neurotransmitter precursors.

| Integrative Multi-Omics Analysis | What is the complete systems-level impact of this compound? | Construction of a comprehensive mechanism-of-action model and identification of key driver pathways. silicogene.com |

Exploration of Novel Preclinical Disease Models

Initial studies on related linckosides have often utilized traditional two-dimensional (2D) cell cultures, such as neuroblastoma cell lines, to demonstrate neuritogenic effects. researchgate.netmdpi.com While valuable for initial screening, these models lack the complexity of native tissue. The future of preclinical testing for this compound lies in the adoption of more physiologically relevant models that can better predict in vivo efficacy.

Three-dimensional (3D) cell culture systems, such as neurospheroids or brain organoids, represent a significant step forward. These models mimic the cellular diversity and microenvironment of the brain, providing a more accurate platform to assess the effects of this compound on neuronal differentiation, migration, and network formation. mdpi.com Following promising in vitro results, evaluation in animal models of neurodegenerative diseases (e.g., Alzheimer's or Parkinson's disease) or nerve injury would be the logical progression. nih.govnih.gov These models allow for the assessment of functional recovery and the compound's ability to promote regeneration in a complex living system.

Table 2: Comparison of Preclinical Models for Efficacy Testing of this compound

Model Type Description Advantages Limitations
2D Cell Culture Monolayer of neuronal cell lines (e.g., PC12, SH-SY5Y). High-throughput, low cost, good for initial screening. Lacks tissue architecture and cell-cell interactions.
3D Neurospheroids/Organoids Self-assembled aggregates of neural stem cells and neurons. mdpi.com Mimics brain microenvironment, allows study of complex cellular interactions. Higher cost, lower throughput, potential for variability.
Zebrafish Larvae Models Transparent larvae used to visualize nervous system development. nih.gov Rapid development, suitable for in vivo imaging of neurogenesis. Differences in physiology compared to mammals.

| Rodent Models of Disease | Mice or rats with induced neurodegeneration or nerve injury. | High physiological relevance, allows for behavioral and functional assessment. | High cost, long study duration, ethical considerations. |

Development of Advanced Synthetic and Biosynthetic Strategies

A major bottleneck in the development of marine natural products is the limited supply from the natural source. rushim.ru To enable extensive preclinical and future clinical studies of this compound, robust and scalable production methods are essential. Future research will need to focus on both chemical synthesis and biosynthesis.

The total synthesis of polyhydroxylated steroid glycosides is a formidable challenge due to their complex stereochemistry. nih.gov Advanced synthetic strategies, such as those employed for related steroids like linckosides A and B, could be adapted. umich.eduresearchgate.net This may involve techniques like diastereoselective hydrations and stereocontrolled glycosylation reactions to assemble the intricate structure. umich.educhinesechemsoc.org An alternative and potentially more sustainable approach is to elucidate and engineer the biosynthetic pathway of this compound. This would involve identifying the biosynthetic gene cluster in Linckia laevigata, followed by heterologous expression in a microbial host like Streptomyces or yeast. nih.govnih.gov Understanding the enzymatic steps could also enable chemoenzymatic synthesis, combining the efficiency of enzymes with the flexibility of chemical methods. rsc.org

| Aquaculture | Farming the source organism, Linckia laevigata. | Natural source of the compound. | Low and variable yields, ecological impact. researchgate.net |

In Silico Modeling for Drug Discovery and Lead Optimization

Computational, or in silico, methods have become indispensable tools in modern drug discovery, capable of accelerating timelines and reducing costs. nih.govendava.com For this compound, these approaches can be applied across the discovery pipeline, from target identification to lead optimization.

If the direct molecular target of this compound is unknown, inverse molecular docking could be used to screen the compound against a library of known protein structures to generate target hypotheses. patsnap.com Once a target is identified or confirmed, molecular dynamics simulations can model the binding interactions in detail, providing insights for rational drug design. danaher.com Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build predictive models that correlate the structural features of this compound and its synthetic analogs with their biological activity. patsnap.comdanaher.com These models can then guide the design of new derivatives with improved potency. Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) models can predict the drug-like properties of new analogs, helping to prioritize the most promising compounds for synthesis and testing. frontiersin.orgpatheon.com

Table 4: Application of In Silico Modeling in this compound Drug Discovery

In Silico Method Application for this compound Objective
Molecular Docking Predict binding mode of this compound to its biological target. patsnap.com Understand key protein-ligand interactions; guide structural modifications.
Molecular Dynamics (MD) Simulations Simulate the dynamic behavior of the this compound-protein complex over time. danaher.com Assess binding stability and conformational changes.
QSAR Modeling Correlate structural features of this compound analogs with neuritogenic activity. Build predictive models to guide the design of more potent compounds.
Pharmacophore Modeling Identify the essential 3D arrangement of features required for bioactivity. patsnap.com Create a template for virtual screening to find novel scaffolds.

| ADMET Prediction | Computationally estimate pharmacokinetic and toxicity properties. frontiersin.org | Prioritize lead candidates with favorable drug-like profiles early in development. danaher.com |

Q & A

Q. Methodological Guidance :

  • Catalyst Selection : Prioritize cobalt-based catalysts (e.g., Co(acac)₂) due to their demonstrated efficacy in analogous reactions for Linckosides A and B, particularly in stereoselective reductions .
  • Reaction Conditions : Optimize solvent polarity (e.g., i-PrOH for proton transfer efficiency) and oxygen partial pressure to balance oxidation and hydrogenation steps .
  • Substrate Purity : Pre-purify intermediates (e.g., compound 137 in ’s pathway) to avoid side reactions.

Q. Methodological Guidance :

  • Multi-Technique Validation : Combine high-resolution MS (HRMS) for molecular formula confirmation, 2D NMR (e.g., HSQC, HMBC) for stereochemical assignment, and X-ray crystallography for absolute configuration .
  • Contradiction Analysis : If MS suggests a hydroxylation site conflicting with NMR, re-isolate the compound and perform deuterium-exchange experiments to identify labile protons .
  • Error Propagation : Quantify instrumental uncertainties (e.g., NMR signal-to-noise ratios) using guidelines from sampling and subsampling error assessments .

How should researchers design bioactivity assays for this compound to ensure reproducibility across cell-based models?

Q. Methodological Guidance :

  • Cell Line Standardization : Use authenticated cell lines (e.g., ATCC-certified) and document passage numbers to mitigate genetic drift .
  • Dose-Response Calibration : Pre-test cytotoxicity thresholds via MTT assays, ensuring concentrations align with physiologically relevant ranges .
  • Negative Controls : Include solvent-only controls and known inhibitors (e.g., cycloheximide for protein synthesis assays) to validate specificity .

Q. Methodological Guidance :

  • Multi-Dimensional Chromatography : Combine reverse-phase HPLC (C18 column) with hydrophilic interaction liquid chromatography (HILIC) to separate polar glycosides .
  • Gradient Optimization : Use shallow acetonitrile/water gradients (e.g., 30% → 50% over 60 min) to enhance resolution of hydroxylated analogs .
  • Detection Wavelengths : Monitor at 205 nm for glycoside absorption and validate peaks via post-column derivatization (e.g., sulfuric acid-vanillin) .

How can computational models predict the solvent-dependent conformational stability of this compound?

Q. Methodological Guidance :

  • Molecular Dynamics (MD) : Simulate in explicit solvents (e.g., water, DMSO) using AMBER or GROMACS, focusing on glycosidic bond flexibility .
  • Density Functional Theory (DFT) : Calculate solvent-accessible surface areas (SASA) to identify hydrophobic regions prone to aggregation .
  • Validation : Cross-reference predicted logP values with experimental octanol-water partition coefficients .

What statistical approaches are recommended for reconciling contradictory bioassay results in this compound studies?

Q. Methodological Guidance :

  • Meta-Analysis Framework : Aggregate data from independent labs using random-effects models to account for inter-study variability .
  • Sensitivity Analysis : Quantify the impact of outlier removal on effect sizes (e.g., Hedge’s g) using tools like R’s metafor .
  • Power Analysis : Predefine sample sizes via G*Power to ensure ≥80% power for detecting minimum effect sizes (α = 0.05) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.